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2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13611986
CAS No.: 1538921-74-2
M. Wt: 208.08 g/mol
InChI Key: DDXRAELMTWIYCD-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone scaffold in contemporary chemical sciences. mdpi.com Its prevalence stems from its structural presence in a multitude of natural products and synthetic compounds with a wide array of biological activities. nih.gov Thiazole derivatives are recognized for their therapeutic potential and have been extensively investigated for antimicrobial, anticancer, anti-inflammatory, and antifungal properties. nih.govresearchgate.net This diverse bioactivity has cemented the thiazole nucleus as a "privileged structure" in drug discovery, continually inspiring the synthesis of new derivatives. nih.gov Beyond pharmaceuticals, thiazole-based compounds are also explored in materials science for applications such as dyes and optically active materials.

Strategic Importance of Brominated Heterocycles as Synthetic Precursors

Brominated heterocycles are exceptionally valuable intermediates in organic synthesis. The bromine atom acts as a versatile functional handle, enabling a wide range of chemical transformations. Its character as a good leaving group makes it ideal for nucleophilic substitution reactions. More significantly, the carbon-bromine bond is a key reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for elaborating complex molecular architectures from a brominated heterocyclic core. The synthesis of molecules containing multiple thiazole rings, for example, often proceeds through the reaction of a brominated precursor. nih.gov

Structural Elucidation and Chemical Characteristics of the 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol Framework

The compound this compound is defined by a 1,3-thiazole ring substituted at the 2-position with an ethanol (B145695) group (-CH₂CH₂OH) and at the 5-position with a bromine atom. This structure possesses two primary sites for chemical modification: the reactive bromine atom on the thiazole ring and the primary alcohol of the ethanol side chain.

PropertyValue
Molecular FormulaC₅H₆BrNOS
Molecular Weight208.08 g/mol
IUPAC NameThis compound
CAS NumberData not available
Physical StateNot reported (likely a solid or oil at room temperature)
Melting PointNot experimentally reported
SolubilityNot experimentally reported (expected to be soluble in polar organic solvents)

Current Research Landscape for 2-Substituted Thiazole Derivatives and Brominated Thiazoles

The current research landscape is rich with studies on both 2-substituted and brominated thiazoles, driven by the quest for novel therapeutic agents and functional materials. mdpi.comnih.gov Research into 2-substituted thiazoles often involves the introduction of diverse functionalities to modulate biological activity. mdpi.com For instance, 2-aminothiazoles are a prominent class of compounds investigated for a wide range of pharmacological effects. researchgate.net Synthetic efforts frequently focus on creating libraries of related compounds to establish structure-activity relationships (SAR). nih.gov

Brominated thiazoles serve as key building blocks in these synthetic endeavors. nih.gov They are commonly used in the construction of more complex molecules, including those with multiple heterocyclic units, which have shown enhanced biological potency. nih.govmdpi.com The reactivity of the C-Br bond is exploited to introduce new aryl, alkyl, or other functional groups, thereby accessing a broad chemical space for biological screening and materials development.

Identification of Knowledge Gaps and Research Objectives Pertaining to this compound

A thorough review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a lack of dedicated studies reporting its definitive synthesis, comprehensive characterization, and evaluation of its chemical reactivity or potential applications. While the synthesis and properties of isomers and related analogs have been reported, this specific molecule remains largely unexplored. biosynth.comamericanelements.comamericanelements.com

This gap defines a clear set of future research objectives:

Development of a Robust Synthetic Protocol: The primary objective is to establish an efficient and scalable synthesis for this compound and unambiguously confirm its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Investigation of Chemical Reactivity: A systematic study of the compound's reactivity is needed. This would involve exploring reactions at both the bromine-substituted carbon (e.g., cross-coupling reactions) and the hydroxyl group (e.g., esterification, etherification), thereby establishing its utility as a bifunctional synthetic building block.

Exploration of Potential Applications: Once synthesized and characterized, the compound and its derivatives should be screened for potential biological activities (e.g., antimicrobial, anticancer) or for applications in materials science, leveraging the known properties of the thiazole scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B13611986 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol CAS No. 1538921-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1538921-74-2

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-4-3-7-5(9-4)1-2-8/h3,8H,1-2H2

InChI Key

DDXRAELMTWIYCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CCO)Br

Origin of Product

United States

Synthetic Methodologies for 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Retrosynthetic Analysis of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

A retrosynthetic analysis of the target molecule identifies several key bond disconnections that lead to plausible starting materials. Two primary strategies emerge from this analysis:

Strategy A: Functionalization of a Pre-formed Thiazole (B1198619) Ring. This approach disconnects the C-C bond of the ethanol (B145695) side chain. The target molecule can be traced back to a 5-bromothiazole (B1268178) intermediate and a two-carbon electrophile, such as ethylene (B1197577) oxide. This pathway relies on the ability to selectively introduce the ethanol side chain at the C2 position of the 5-bromothiazole ring, typically via metalation.

Strategy B: Thiazole Ring Synthesis. This strategy involves disconnecting the C-S and C-N bonds of the thiazole ring itself, leading back to acyclic precursors as dictated by the Hantzsch thiazole synthesis. nih.govsynarchive.com This would involve the condensation of an α-halocarbonyl compound bearing the ethanol (or a protected precursor) moiety and a thioamide. The bromine atom would then be introduced in a subsequent step.

Hantzsch Thiazole Synthesis and its Adaptations for this compound

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole nucleus. synarchive.com It involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For the synthesis of this compound, this method would be adapted to first construct the 2-(1,3-thiazol-2-yl)ethan-1-ol precursor, which is subsequently brominated.

The reaction would commence with an α-halocarbonyl compound that contains a protected hydroxyl group, such as 1-bromo-3-hydroxypropan-2-one (B1599691) or its acetal (B89532) equivalent, and a simple thioamide like thioformamide. The initial condensation and subsequent cyclization yield the 2-substituted thiazole ring. The final step in this sequence would be the regioselective bromination of the thiazole ring at the C5 position. While the Hantzsch synthesis is highly effective for ring formation, it necessitates a separate step for the introduction of the bromine substituent. nih.gov

Regioselective Bromination and Debromination Strategies for the Thiazole Ring in the Synthesis of this compound

Achieving the correct substitution pattern on the thiazole ring is critical. The electronic properties of the thiazole ring dictate its reactivity towards electrophilic substitution, with the C5 position being a primary site for such reactions when the C2 position is already substituted. wikipedia.org However, controlling regioselectivity can be challenging, often leading to the formation of multiple brominated isomers. acs.orgnih.gov

Direct bromination of a 2-(1,3-thiazol-2-yl)ethan-1-ol precursor using electrophilic brominating agents like N-Bromosuccinimide (NBS) or elemental bromine can be employed. The C2-ethanol substituent directs the electrophilic attack, favoring the C5 position. However, this method can suffer from a lack of complete selectivity and may require careful optimization of reaction conditions to minimize the formation of dibrominated or other isomeric byproducts. acs.orgresearchgate.net

A more controlled and often higher-yielding strategy for obtaining the 5-bromo isomer involves sequential bromination and debromination. acs.orgnih.gov This multi-step process typically includes:

Exhaustive Bromination: The thiazole precursor is treated with an excess of a brominating agent to produce a polybrominated thiazole, such as 2,4,5-tribromothiazole (B1600981) or 2,5-dibromothiazole (B130459).

Selective Debromination: The polybrominated intermediate is then subjected to selective debromination. The bromine atom at the C2 position is the most susceptible to removal via halogen-metal exchange due to the high acidity of the C2 proton. acs.orgresearchgate.net Treatment with an organolithium reagent like n-butyllithium at low temperatures selectively removes the C2-bromine, leaving the bromine atoms at C4 and/or C5. A subsequent proton quench results in the desired brominated pattern. This method provides a reliable route to specific bromothiazole isomers that are difficult to access through direct bromination. acs.orgnih.gov

Table 1: Comparison of Bromination Strategies for Thiazole Rings

MethodReagentsAdvantagesDisadvantages
Direct Bromination NBS, Br₂Fewer stepsCan lead to mixtures of isomers, requires careful optimization
Sequential Bromination-Debromination Br₂, n-BuLiHigh regioselectivity, good yieldsMultiple steps, requires cryogenic conditions

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and can be applied to the synthesis of precursors for the target molecule. rsc.org A common strategy involves using a di-substituted thiazole, such as 2,5-dibromothiazole, as a scaffold.

Cross-coupling reactions like the Negishi, Stille, or Suzuki reactions occur preferentially at the more electron-deficient and reactive C2 position of the thiazole ring. researchgate.netthieme-connect.comtum.de For instance, a 2,5-dibromothiazole can be selectively coupled with a vinyl organometallic reagent (e.g., vinylzinc or vinylstannane) at the C2 position. This yields a 5-bromo-2-vinylthiazole intermediate. The introduced vinyl group can then be converted to the desired ethanol side chain through a two-step hydroboration-oxidation sequence. This approach allows for the precise installation of the side chain while preserving the C5-bromo substituent. digitellinc.comdigitellinc.com

Lithiation and Electrophilic Quenching for Functionalization of Thiazole Rings Relevant to this compound

Direct functionalization of the thiazole ring via lithiation followed by reaction with an electrophile is a highly efficient and direct method. researchgate.net The acidity of the protons on the thiazole ring (C2 > C5 > C4) allows for regioselective deprotonation. ic.ac.uk

Two main pathways can be envisioned for the synthesis of this compound using this methodology:

Pathway 1: Starting with 5-bromothiazole, the highly acidic proton at the C2 position can be selectively removed using a strong base such as n-butyllithium at low temperatures. The resulting 5-bromo-2-lithiothiazole intermediate is a potent nucleophile. Quenching this intermediate with the electrophile ethylene oxide directly forms the 2-(ethan-1-ol) side chain, yielding the final target molecule in a single functionalization step.

Pathway 2: An alternative route begins with 2-(1,3-thiazol-2-yl)ethan-1-ol. After protecting the hydroxyl group (e.g., as a silyl (B83357) ether), the C5 position can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.net The resulting 5-lithiated species is then quenched with an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or 1,2-dibromoethane, to install the bromine atom at the C5 position. researchgate.net A final deprotection step reveals the alcohol functionality.

Table 2: Lithiation and Quenching Strategies

Starting MaterialBaseElectrophileKey Intermediate
5-Bromothiazolen-ButyllithiumEthylene Oxide5-Bromo-2-lithiothiazole
2-(Thiazol-2-yl)ethan-1-ol (protected)LDACBr₄2-(Protected-ethan-1-ol)-5-lithiothiazole

One-Pot Multicomponent Reactions for the Synthesis of 2-(Thiazol-2-yl)ethanol Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach is advantageous due to its operational simplicity, reduction of waste, and potential to build diverse molecular libraries. iau.ir While MCRs are extensively used for the synthesis of various thiazole derivatives, their specific application to directly form the 2-(thiazol-2-yl)ethanol scaffold is an area of ongoing research.

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a cornerstone in thiazole chemistry and can be adapted into multicomponent setups. iau.iracgpubs.orgmdpi.com For instance, a one-pot, three-component reaction could conceivably involve an appropriate thioamide, a 1,3-dihaloacetone derivative, and a nucleophile to construct the thiazole ring with a precursor to the hydroxyethyl (B10761427) group at the C2 position.

Several MCR strategies for thiazole synthesis have been reported, employing various starting materials and catalysts. These reactions often combine aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst to produce highly substituted thiazoles. nih.govresearchgate.net A chemoenzymatic one-pot multicomponent synthesis has also been developed, showcasing the use of enzymes to catalyze the formation of thiazole derivatives under mild conditions. While these methods yield a variety of thiazole structures, the direct synthesis of 2-(thiazol-2-yl)ethanol derivatives via a multicomponent reaction remains a specific challenge that invites further methodological development.

A hypothetical MCR approach for a 2-(thiazol-2-yl)ethanol derivative could involve the reaction of a thioamide, a suitable three-carbon building block with protected hydroxyl functionality, and a halogenating agent, followed by deprotection. The development of such a direct MCR would offer a significant improvement in efficiency for accessing this class of compounds.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound and its Analogs

A common route to 2-(thiazol-2-yl)ethanol derivatives involves the construction of a thiazole ring bearing a functional group at the 2-position that can be subsequently converted to the desired ethanol side chain. For instance, a 2-acetylthiazole (B1664039) derivative can be synthesized and then reduced to the corresponding alcohol. The synthesis of the precursor, 1-(2-bromo-4-methylthiazol-5-yl)ethanone, involves several steps including bromination and Grignard reactions, where temperature and reagent stoichiometry are critical. researchgate.net

The optimization of reaction conditions for the synthesis of various thiazole analogs provides insight into the factors that would be critical for the synthesis of this compound. The table below summarizes typical parameters optimized in the synthesis of related thiazole compounds.

Parameter Variation Effect on Reaction Example Reference
Solvent Ethanol, Dioxane, Tetrahydrofuran (THF), AcetonitrileInfluences reactant solubility, reaction rate, and can affect the reaction pathway. Ethanol is commonly used for Hantzsch-type syntheses. mdpi.commedcraveonline.com
Catalyst/Base Piperidine, Triethylamine (Et3N), Sodium Carbonate, Silica (B1680970) Supported Tungstosilisic AcidA base is often required to neutralize acidic byproducts. Catalysts can increase the reaction rate and improve yield under milder conditions. mdpi.commdpi.com
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of side products. Optimization is key to balancing rate and selectivity. mdpi.commedcraveonline.com
Reaction Time Minutes to HoursMonitored by techniques like TLC to ensure the reaction goes to completion without significant decomposition of the product. mdpi.commdpi.com
Heating Method Conventional Heating, Microwave Irradiation, Ultrasonic IrradiationAlternative energy sources can significantly reduce reaction times and sometimes improve yields compared to conventional heating. mdpi.com

For the final reduction step from a 2-acetylthiazole to the 2-(thiazol-2-yl)ethan-1-ol, the choice of reducing agent (e.g., sodium borohydride) and the reaction conditions (temperature, solvent) would need to be carefully optimized to ensure high conversion and minimize side reactions.

Purification Techniques for High-Purity this compound

Achieving high purity of the final compound is essential, particularly for applications in medicinal chemistry and materials science. The purification of this compound and its analogs typically involves a combination of standard laboratory techniques.

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, and 1,4-dioxane. mdpi.com The process effectively removes soluble impurities that remain in the mother liquor and insoluble impurities that can be filtered off from the hot solution.

Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For moderately polar compounds like thiazole alcohols, silica gel is a common stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is carefully chosen to achieve good separation between the desired product and any impurities. The polarity of the eluent is often gradually increased to elute compounds with increasing polarity.

Thin Layer Chromatography (TLC) is an indispensable tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and eluting it with different solvent mixtures, the separation of the product from starting materials and byproducts can be visualized, aiding in the optimization of the purification protocol.

The successful purification of this compound would likely involve an initial workup to remove inorganic salts and highly polar impurities, followed by either column chromatography for rigorous purification or recrystallization if the crude product is of sufficient purity. The final purity is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Chemical Transformations and Reactivity of 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

The thiazole ring exhibits a degree of aromaticity, rendering it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity of the thiazole nucleus is complex and influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. wikipedia.orgpharmaguideline.comchemicalbook.comresearchgate.net

In the case of this compound, the C5 position is already occupied by a bromine atom. This has two significant consequences for further EAS reactions:

Steric Hindrance: The bromine atom sterically blocks the most reactive C5 position.

Electronic Deactivation: While halogens are ortho-, para-directing in benzene (B151609) chemistry through resonance, their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack. In the thiazole system, the presence of bromine at C5 significantly reduces the nucleophilicity of the ring, making further substitution difficult. ias.ac.in

Electrophilic attack at other positions, such as C4, is electronically less favorable and generally does not occur unless under harsh conditions or with highly activated substrates. pharmaguideline.com In some specific cases, such as the nitration of 2-acetamido-5-bromothiazole, the reaction can proceed via an ipso-substitution, where the bromine atom is replaced by the incoming nitro group. ias.ac.in However, for most standard electrophilic reactions like halogenation, sulfonation, or Friedel-Crafts reactions, this compound is expected to be largely unreactive due to the deactivated nature of the C5-substituted thiazole ring. pharmaguideline.comudayton.edu

Nucleophilic Substitution Reactions Involving the Bromine Moiety in this compound

The bromine atom at the C5 position of the thiazole ring is susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the thiazole ring facilitates this type of reaction. pharmaguideline.com The reactivity of the C5-halogen can be influenced by the other substituents present on the ring.

Studies on related 5-bromothiazole (B1268178) derivatives have shown that the bromine can be effectively displaced by various nucleophiles. For instance, the reaction of 2-amino-4-methyl-5-bromothiazole with the thiophenoxide anion results in the formation of the corresponding 5-(phenylthio)thiazole derivative. cdnsciencepub.com This demonstrates the viability of using sulfur-based nucleophiles to displace the bromine. Other strong nucleophiles are also expected to be effective.

The following table summarizes potential nucleophilic substitution reactions at the C5 position.

NucleophileReagent ExampleProduct Type
ThiolatesSodium thiophenoxide (NaSPh)5-Arylthio-thiazole
AlkoxidesSodium methoxide (B1231860) (NaOMe)5-Methoxy-thiazole
AminesPyrrolidine, Morpholine5-Amino-thiazole
CyanidePotassium cyanide (KCN)5-Cyano-thiazole

This table represents expected reactivity based on the known chemistry of 5-bromothiazoles.

Reactions of the Primary Alcohol Group in this compound

The ethan-1-ol side chain provides a primary alcohol functional group, which can undergo a wide variety of well-established chemical transformations, including esterification, etherification, and oxidation.

The primary alcohol of this compound can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or, more efficiently, with a more reactive carboxylic acid derivative such as an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine).

Etherification: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. The process involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.

The primary alcohol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.orgkhanacademy.org

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin periodinane oxidation. chemistryviews.org These conditions ensure the formation of 2-(5-bromo-1,3-thiazol-2-yl)acetaldehyde (B13555550) without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(5-bromo-1,3-thiazol-2-yl)acetic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid), or a two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂). nih.govchemguide.co.uk

The table below summarizes the oxidation reactions of the primary alcohol group.

Oxidizing Agent/SystemProductFunctional Group Formed
Pyridinium chlorochromate (PCC)2-(5-Bromo-1,3-thiazol-2-yl)acetaldehydeAldehyde
Dess-Martin periodinane (DMP)2-(5-Bromo-1,3-thiazol-2-yl)acetaldehydeAldehyde
Potassium permanganate (KMnO₄)2-(5-Bromo-1,3-thiazol-2-yl)acetic acidCarboxylic Acid
TEMPO/NaOCl, then NaClO₂2-(5-Bromo-1,3-thiazol-2-yl)acetic acidCarboxylic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The carbon-bromine bond at the C5 position is an ideal handle for participating in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification of the parent molecule. Palladium-catalyzed reactions are particularly common for substrates of this type. beilstein-archives.orgresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the 5-bromothiazole derivative with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. beilstein-archives.orguzh.chnih.govsemanticscholar.org It is a highly versatile method for creating new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

Sonogashira Coupling: The Sonogashira reaction couples the 5-bromothiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-archives.orgwikipedia.org This reaction is the premier method for synthesizing 5-alkynylthiazole derivatives.

Heck Coupling: In the Heck reaction, the 5-bromothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at one of the vinylic positions of the alkene. beilstein-archives.orgorganic-chemistry.org

The following table outlines the key components and products for these major cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst System (Typical)Base (Typical)Product Structure
Suzuki R-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃5-R-Thiazole
Sonogashira R-C≡CH (Terminal Alkyne)Pd(PPh₃)₄ / CuIEt₃N, piperidine5-(R-C≡C)-Thiazole
Heck CH₂=CHR' (Alkene)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃5-(R'CH=CH)-Thiazole

Functional Group Interconversions on the Thiazole Ring and Ethan-1-ol Moiety of this compound

Beyond the primary reactions of each functional group, various interconversions can be performed to further modify the molecule's structure.

On the Ethan-1-ol Moiety: The primary alcohol can be converted into other important functional groups.

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using standard reagents. For example, treatment with thionyl chloride (SOCl₂) would yield 2-(2-chloroethyl)-5-bromo-1,3-thiazole, while phosphorus tribromide (PBr₃) would give 2-(2-bromoethyl)-5-bromo-1,3-thiazole. ub.eduvanderbilt.edu

Conversion to Amine: A two-step sequence involving conversion of the alcohol to a good leaving group (e.g., a tosylate by reaction with TsCl), followed by displacement with sodium azide (B81097) (NaN₃) and subsequent reduction of the azide (e.g., with H₂/Pd-C or LiAlH₄), would produce the corresponding primary amine, 2-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine. vanderbilt.edu

On the Thiazole Ring:

Metal-Halogen Exchange: The bromine atom can be swapped for a metal, typically lithium, by reacting the compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This generates a highly nucleophilic organolithium species, 5-lithio-2-(2-hydroxyethyl)-1,3-thiazole (after protection of the alcohol), which can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at the C5 position. wikipedia.org

These interconversions significantly broaden the synthetic utility of this compound, allowing it to serve as a precursor to a vast array of more complex thiazole derivatives.

Ring-Opening and Cycloaddition Reactions Involving the Thiazole Ring

Following a comprehensive review of available scientific literature, no specific studies detailing ring-opening or cycloaddition reactions directly involving the thiazole ring of this compound have been reported.

The thiazole ring is an aromatic heterocyclic system. This aromaticity confers significant stability to the ring, making ring-opening reactions energetically unfavorable under typical laboratory conditions. Such reactions usually require harsh conditions or specific activation of the thiazole ring, for instance, through quaternization of the nitrogen atom or incorporation into a strained polycyclic system.

Similarly, the aromatic nature of the thiazole ring generally precludes its direct participation in cycloaddition reactions as either the diene or dienophile component. These reactions would necessitate the disruption of the aromatic sextet, which is a significant activation barrier. While cycloaddition reactions are known for certain thiazole-containing systems, such as thiazolium ylides or in fused-ring structures where the aromaticity is altered, no such reactivity has been documented for this compound itself.

Research on the reactivity of this compound and related 5-bromothiazole derivatives has predominantly focused on substitution reactions at the bromine-bearing C5 position, or reactions involving the ethanol (B145695) side chain, rather than transformations of the core thiazole ring.

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound this compound is not available.

Constructing a scientifically accurate article that strictly adheres to the requested outline requires access to specific research findings, including high-resolution NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), single-crystal X-ray diffraction data, and vibrational spectroscopy data (FT-IR, Raman) for this exact molecule.

Without published experimental results, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Advanced Spectroscopic and Structural Characterization of 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Vibrational Spectroscopy (FT-IR, Raman)

General information about these analytical techniques cannot be substituted for specific data on 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol, as this would not meet the requirements for a focused and scientifically accurate article on the compound . Should peer-reviewed data for this compound become publicly available in the future, the requested article can be generated.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful analytical techniques crucial for the unambiguous confirmation of a compound's elemental composition and the elucidation of its chemical structure through controlled fragmentation. While specific experimental HRMS and MS/MS data for this compound are not extensively detailed in publicly available literature, a theoretical analysis based on its structure allows for the prediction of its mass spectrometric behavior.

Molecular Formula Confirmation via HRMS

The chemical formula for this compound is C₅H₆BrNOS. High-resolution mass spectrometry would confirm this by measuring the exact mass of the protonated molecule, [M+H]⁺. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 Da.

The theoretical exact masses for the protonated isotopic peaks are presented in the table below. The precise mass measurement by HRMS, matching these theoretical values within a few parts per million (ppm), would provide strong evidence for the assigned molecular formula.

Interactive Data Table: Theoretical HRMS Data for [M+H]⁺ of C₅H₆BrNOS

Ion FormulaIsotopeTheoretical m/z
[C₅H₇⁷⁹BrNOS]⁺⁷⁹Br207.9564
[C₅H₇⁸¹BrNOS]⁺⁸¹Br209.9544

Elucidation of Fragmentation Pathways via MS/MS

Tandem mass spectrometry (MS/MS) of the selected precursor ion (e.g., m/z 207.9564) would involve collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern provides insights into the molecule's structure. The most likely fragmentation pathways for this compound are proposed based on the relative stability of the resulting fragments.

Key predicted fragmentation steps include:

Loss of Water (H₂O): The primary alcohol group can be readily lost as a neutral water molecule, particularly after protonation, leading to a significant fragment.

Cleavage of the Ethan-1-ol Side Chain: The bond between the thiazole (B1198619) ring and the ethan-1-ol side chain is a likely point of cleavage. This can occur through different rearrangements.

Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation, although this often requires higher collision energy. nih.gov The cleavage of the 1,2- and 3,4-bonds of the thiazole ring is a known fragmentation pathway for similar compounds. nih.gov

Loss of the Bromo-group: The bromine atom can be lost as a radical or as part of a neutral loss.

A summary of the proposed major fragment ions and their potential origins is provided in the following table.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Proposed FragmentNeutral LossTheoretical m/z (for ⁷⁹Br)
[M+H - H₂O]⁺H₂O189.9458
[M+H - C₂H₄O]⁺C₂H₄O163.9304
[C₃H₂BrNS]⁺C₂H₅OH162.9147
[C₅H₆BrNS]⁺H₂O189.9458

The elucidation of these fragmentation pathways is fundamental for the structural characterization of novel thiazole derivatives and for their differentiation from isomeric structures.

Theoretical and Computational Studies on 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties.

Geometry Optimization: This process finds the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. Calculations on related thiazole (B1198619) derivatives have successfully determined bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. The optimized geometry is a prerequisite for calculating other properties like vibrational frequencies and molecular orbitals.

Vibrational Frequencies: After geometry optimization, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra. The results help in assigning experimental spectral bands to specific molecular motions, such as C-H stretches, C=N stretches of the thiazole ring, and O-H vibrations from the ethanol (B145695) group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. For thiazole derivatives, the HOMO is often distributed over the thiazole ring and donor groups, while the LUMO may be localized on acceptor moieties.

Table 1: Illustrative DFT-Calculated FMO Properties for this compound Note: These values are hypothetical, based on typical results for similar brominated thiazole compounds, and serve for illustrative purposes.

ParameterCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory and post-HF methods, provide another avenue for high-accuracy calculations, particularly for spectroscopic properties.

NMR Shielding Constants: These methods can predict the nuclear magnetic resonance (NMR) spectra of a molecule. By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be predicted. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra to specific atoms within this compound, confirming its structure.

IR Frequencies: As with DFT, ab initio methods can compute vibrational frequencies to predict the IR spectrum. The calculated frequencies from methods like HF or Møller-Plesset perturbation theory (MP2) can be compared with experimental spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational modes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: Values are hypothetical and for illustrative purposes only.

Carbon AtomPredicted Chemical Shift (ppm)
C2 (Thiazole)170.1
C4 (Thiazole)145.3
C5 (Thiazole)110.5
CH₂ (Ethanol)35.2
CH₂OH (Ethanol)60.8

Analysis of Global and Local Reactivity Descriptors

Derived from the energies of frontier molecular orbitals and electron density, reactivity descriptors provide quantitative measures of a molecule's chemical behavior.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index suggests a molecule is a strong electrophile, while chemical hardness indicates resistance to change in its electron distribution.

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added or removed, highlighting sites susceptible to nucleophilic (f⁺) or electrophilic (f⁻) attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions show positive potential (electron-poor areas) and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms.

Table 3: Illustrative Global Reactivity Descriptors for this compound Note: Values are hypothetical, calculated from the FMO energies in Table 1, and serve for illustrative purposes.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO1.20
Electronegativity (χ)(I+A)/24.025
Chemical Hardness (η)(I-A)/22.825
Electrophilicity Index (ω)χ²/2η2.86

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Conformational Analysis: The ethan-1-ol side chain of this compound is flexible. MD simulations can explore the potential energy surface to identify the most stable conformers (rotational isomers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.

Solvation Effects: MD simulations can explicitly model the interactions between the solute molecule and solvent molecules (e.g., water). This allows for the study of solvation shells and the calculation of properties like the solvent accessible surface area (SASA). Understanding solvation is key to predicting solubility and how the solvent environment affects the molecule's conformation and reactivity.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying key transformations such as nucleophilic substitution at the C5-Br position or reactions involving the hydroxyl group. By locating transition states and calculating activation energies, the most favorable reaction pathways can be determined. This provides a molecular-level understanding of reaction feasibility and regioselectivity, which is essential for synthetic planning.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the structural features of molecules with their physicochemical properties. For a series of derivatives of this compound, a QSPR study would involve:

Generating a dataset of related molecules with known experimental properties (e.g., boiling point, solubility, partition coefficient).

Calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for each molecule in the dataset.

Using statistical methods to develop an equation that links the descriptors to the property of interest.

Such a model could then be used to predict the properties of new, unsynthesized derivatives, accelerating the design of compounds with desired physicochemical characteristics.

Derivatization and Analog Development from 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Synthesis of Libraries of 2-(Thiazol-2-yl)ethanol Derivatives and Brominated Thiazole (B1198619) Analogs from 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

The strategic position of the bromine atom and the hydroxyl group on the this compound backbone makes it an ideal substrate for combinatorial synthesis and the creation of focused compound libraries. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the primary alcohol is readily derivatized through standard transformations like esterification and etherification.

By employing these orthogonal reaction strategies, extensive libraries of 2-(thiazol-2-yl)ethanol derivatives can be assembled. For instance, a matrix of analogs can be generated by first reacting the hydroxyl group to introduce a set of functionalities (e.g., various esters) and then subjecting each of these intermediates to a range of cross-coupling reactions at the bromine site (e.g., Suzuki coupling with different boronic acids). This approach allows for the rapid exploration of the chemical space around the parent scaffold.

The following table illustrates a conceptual library synthesis, showcasing the diversification potential from the single starting material.

Starting MaterialReaction at Hydroxyl Group (Example)IntermediateReaction at Bromine Site (Example)Final Derivative Class
This compoundEsterification (Acetyl Chloride)2-(5-Bromo-1,3-thiazol-2-yl)ethyl acetateSuzuki Coupling (Phenylboronic acid)2-(5-Phenyl-1,3-thiazol-2-yl)ethyl acetate
Etherification (Methyl Iodide, NaH)5-Bromo-2-(2-methoxyethyl)-1,3-thiazoleHeck Coupling (Styrene)2-(2-Methoxyethyl)-5-styryl-1,3-thiazole

Strategies for Modulating the Chemical and Electronic Properties of this compound through Derivatization

Derivatization of this compound provides a powerful means to systematically tune its chemical and electronic properties. Modifications at the C5 and hydroxyl positions can independently or collectively alter characteristics such as molecular polarity, hydrogen bonding capacity, steric profile, and the electron density of the thiazole ring.

Modulating Electronic Properties: The thiazole ring is inherently electron-deficient. The bromine atom at the C5 position acts as an electron-withdrawing group through induction, further modifying the ring's electronic character. Replacing the bromine atom via palladium-catalyzed cross-coupling reactions can significantly alter these properties.

Installation of Electron-Donating Groups (EDGs): Coupling with alkyl or aryl boronic acids containing EDGs (e.g., methoxy (B1213986) groups) increases the electron density of the thiazole ring.

Installation of Electron-Withdrawing Groups (EWGs): Coupling with aryl boronic acids bearing EWGs (e.g., nitro or cyano groups) further decreases the electron density of the ring.

Modulating Chemical and Physical Properties: The primary alcohol functional group is a key determinant of the molecule's polarity and hydrogen-bonding capabilities.

Esterification/Etherification: Converting the hydroxyl group to an ester or ether removes its ability to act as a hydrogen bond donor and reduces its polarity. This modification can enhance lipophilicity.

Oxidation: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces a carbonyl group, altering the molecule's reactivity and introducing a new hydrogen bond acceptor (aldehyde) or a highly polar, acidic functional group (carboxylic acid).

Introduction of Diverse Functional Groups at the Bromine and Hydroxyl Sites

The two primary functionalization handles on this compound—the C5-bromine and the primary alcohol—allow for the introduction of a vast range of chemical moieties.

Functionalization at the Bromine Site (C5-Position): The carbon-bromine bond on the thiazole ring is a versatile anchor point for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This methodology is widely used for the synthesis of substituted biphenyls and polyolefins. wikipedia.org

Suzuki-Miyaura Coupling: Reacting the bromothiazole with various aryl, heteroaryl, or vinyl boronic acids or boronic esters introduces diverse aromatic or unsaturated substituents. researchgate.netwikipedia.orgnih.gov

Heck Coupling: This reaction couples the bromothiazole with alkenes to form vinylthiazole derivatives.

Sonogashira Coupling: This allows for the introduction of alkyne functionalities by coupling with terminal alkynes.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, enabling the synthesis of 5-amino-thiazole derivatives by coupling with a wide range of primary or secondary amines.

Functionalization at the Hydroxyl Site: The primary alcohol of the 2-ethan-1-ol side chain can be modified through several classic organic transformations. fsu.edu

Esterification: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) yields a diverse range of esters. masterorganicchemistry.commedcraveonline.com

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to produce various ethers.

Oxidation: Controlled oxidation can convert the primary alcohol to an aldehyde (using reagents like PCC or Dess-Martin periodinane) or further to a carboxylic acid (using stronger oxidants like potassium permanganate (B83412) or Jones reagent).

The following table summarizes some key transformations at each site.

Reactive SiteReaction TypeReagentsFunctional Group Introduced
C5-BromineSuzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl, Vinyl
Heck CouplingAlkene, Pd catalyst, BaseAlkene
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkyne
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmine
Hydroxyl GroupEsterificationR-COCl or (RCO)₂O or R-COOH/H⁺Ester
Etherification1. NaH; 2. R-XEther
OxidationPCC, DMP, KMnO₄, etc.Aldehyde, Carboxylic Acid

Regiospecific Modifications of the Thiazole Ring of this compound for Diversification

Beyond derivatization at the C5 and hydroxyl positions, the thiazole ring itself can undergo regiospecific modifications to achieve further structural diversification. These transformations often require careful control of reaction conditions to achieve the desired selectivity.

One powerful strategy for achieving functionalization at positions that are not easily accessible is the halogen dance reaction . wikipedia.orgnucleos.com This rearrangement involves the base-catalyzed migration of a halogen atom to a different position on a heteroaromatic ring. wikipedia.orgresearchgate.net In the context of a 5-bromothiazole (B1268178) derivative, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce deprotonation at the C4 position. This can lead to a thermodynamic rearrangement where the bromine atom migrates, creating a new site for functionalization. researchgate.netias.ac.in For example, a halogen dance could potentially isomerize a 5-bromo-thiazole to a 4-bromo-thiazole, which could then be trapped with an electrophile at the now lithiated C5 position. researchgate.net

Another approach involves direct C-H functionalization. While the C5 position is occupied by bromine, the C4-H bond might be susceptible to direct metalation under specific conditions, allowing for the introduction of substituents at this position. However, the acidity of the C4 proton must be sufficient to allow for selective deprotonation over other potential side reactions.

Finally, the nitrogen atom of the thiazole ring can be alkylated to form a thiazolium salt. This transformation fundamentally alters the electronic nature of the ring, making it highly electron-deficient and activating the C2-proton, which can be useful for subsequent reactions such as the Stetter reaction or Benzoin condensation. itmedicalteam.pl This modification introduces a permanent positive charge, significantly impacting the molecule's solubility and physicochemical properties.

Potential Applications of 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol in Chemical Sciences Non Biological/non Clinical Focus

2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The trifunctional nature of this compound renders it an exceptionally versatile intermediate in organic synthesis. The three key reactive sites—the primary alcohol, the carbon-bromine bond on the thiazole (B1198619) ring, and the thiazole nucleus itself—can be manipulated selectively to construct a diverse array of complex molecules.

The primary alcohol group (-CH₂CH₂OH) serves as a handle for a variety of classical organic transformations. It can be oxidized under controlled conditions to yield the corresponding aldehyde or carboxylic acid, which are themselves pivotal functional groups for further elaboration, such as in olefination or amidation reactions. Furthermore, the alcohol can readily undergo esterification or etherification to introduce a wide range of substituents.

The bromine atom at the 5-position of the thiazole ring is arguably its most significant feature for synthetic diversification. This site is primed for modern cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. beilstein-archives.org The reactivity of 5-bromothiazoles in such reactions is well-documented. beilstein-archives.orgmdpi.com Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. beilstein-archives.org This capability enables the fusion of the thiazole core with other aromatic or unsaturated systems, leading to the construction of extended conjugated molecules with potential applications in materials science. Nucleophilic aromatic substitution is another pathway, where the bromide is displaced by strong nucleophiles, further expanding the range of accessible derivatives. jocpr.com

Table 1: Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Resulting Structure
Suzuki CouplingAryl/Heteroaryl boronic acid or esterPd(PPh₃)₄, base (e.g., K₂CO₃)5-Aryl/Heteroaryl-2-(2-hydroxyethyl)thiazole
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N)5-Vinyl-2-(2-hydroxyethyl)thiazole derivative
Sonogashira CouplingTerminal alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄, CuI, base (e.g., Et₃N)5-Alkynyl-2-(2-hydroxyethyl)thiazole derivative
Stille CouplingOrganostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₄5-Aryl-2-(2-hydroxyethyl)thiazole
Buchwald-Hartwig AminationAmine (e.g., Aniline)Pd catalyst, phosphine ligand, base5-Amino-2-(2-hydroxyethyl)thiazole derivative

Integration of this compound into Novel Materials and Polymer Systems

The bifunctional character of this compound makes it a promising monomer or building block for the synthesis of novel polymers and materials. The thiazole ring is a known component in various functional materials, including those with interesting electronic and optical properties. researchgate.netresearchgate.net

The primary alcohol group can participate in step-growth polymerization reactions. For instance, it can react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. mdpi.com The resulting polymers would feature the 5-bromothiazole (B1268178) moiety as a pendant group along the polymer backbone. This pendant group can then be chemically modified post-polymerization, for example, via the cross-coupling reactions described previously. This approach allows for the tuning of the polymer's properties, such as its solubility, thermal stability, or refractive index, after the main chain has been formed.

Alternatively, the molecule can be used to synthesize conjugated polymers, which are of great interest for applications in organic electronics like light-emitting diodes (LEDs) and solar cells. researchgate.netrsc.org By first performing a cross-coupling reaction at the bromine site with a molecule that also contains a polymerizable group, a new functional monomer can be created. Subsequent polymerization could lead to materials where the electronically active thiazole unit is integrated directly into the polymer's main chain. The presence of sulfur and nitrogen heteroatoms in the thiazole ring can influence the electronic properties and intermolecular interactions of the final material. rsc.org

Utilization of this compound as a Ligand or Precursor in Catalyst Design

The field of catalysis often relies on ligands that can coordinate to a metal center and modulate its reactivity. Thiazole derivatives are known to act as ligands for various transition metals due to the presence of electron-donating nitrogen and sulfur atoms within the ring. researchgate.netnih.govresearchgate.net this compound can serve as a precursor to more complex and tailored ligands.

The alcohol functionality can be transformed into other coordinating groups. For example, it could be converted into a phosphine through a series of reactions, creating a bidentate ligand where both the thiazole nitrogen and the phosphine phosphorus can bind to a metal. Such custom-designed ligands are crucial for developing catalysts with high activity and selectivity in reactions like asymmetric hydrogenation or cross-coupling. researchgate.netresearchgate.net

Furthermore, the bromine atom provides a point of attachment for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. This is a key strategy in creating heterogeneous catalysts. A supported catalyst can be easily separated from the reaction mixture, simplifying product purification and allowing the catalyst to be recycled. This is both economically and environmentally advantageous, particularly for industrial processes. acs.org The thiazole unit, once anchored, can act as a binding site for a catalytically active metal species.

Table 2: Potential Pathways to Catalyst Precursors

Modification SiteReaction SequenceResulting Ligand/Precursor TypePotential Application
Alcohol Group1. Tosylation 2. Substitution with diphenylphosphineThiazolyl-phosphine ligandHomogeneous catalysis (e.g., cross-coupling)
Bromo Group1. Lithiation 2. Reaction with chlorodiphenylphosphinePhosphino-thiazole ligandHomogeneous catalysis
Bromo GroupSuzuki coupling with vinyl-functionalized silicaImmobilized thiazole ligandHeterogeneous catalysis
Alcohol GroupEsterification with 3-(triethoxysilyl)propyl isocyanateSilica-graftable thiazole precursorHeterogeneous catalysis

Potential in Agrochemical or Specialty Chemical Synthesis (excluding direct human/animal health applications)

The thiazole nucleus is a common scaffold in a variety of agrochemicals, including fungicides and insecticides. researchgate.netnih.govresearchgate.net Prominent examples include the fungicide Thiabendazole and the neonicotinoid insecticide Thiamethoxam. researchgate.net The inherent biological activity associated with the thiazole ring makes its derivatives prime candidates for screening in agrochemical research.

This compound is an ideal starting material for generating a library of diverse thiazole derivatives for such screening programs. Using the synthetic strategies outlined in section 7.1, a multitude of different functional groups and structural motifs can be introduced at both the 5-position (via the bromo group) and the 2-position (via the ethanol (B145695) side chain). High-throughput synthesis and screening of these compound libraries could lead to the discovery of new active ingredients for crop protection. For example, by coupling various heterocyclic rings to the 5-position, chemists can explore how different structural combinations affect fungicidal or insecticidal properties. nih.gov

Beyond direct agrochemical applications, the compound can be used to synthesize specialty chemicals like dyes or photographic sensitizers, areas where thiazole derivatives have also found utility. jocpr.comresearchgate.net The ability to create extended conjugated systems through cross-coupling reactions is particularly relevant for developing new chromophores with specific light-absorbing properties.

Advanced Analytical Methodologies for 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantification of 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the qualitative and quantitative analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC) is extensively used for the separation and quantification of thiazole (B1198619) derivatives. researchgate.netresearchgate.net For a polar compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective. This method would utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by the presence of a single major peak, with the area under the peak being proportional to the concentration of the compound, allowing for precise quantification. A typical method for a thiazole compound involves a mobile phase of acetonitrile and water, sometimes with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound

ParameterSuggested ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column for separating polar organic compounds.
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A common solvent system in RP-HPLC, its ratio can be adjusted to optimize separation.
Flow Rate 1.0 mL/minA typical analytical flow rate ensuring good separation and run time.
Detection UV at ~240-260 nmThiazole rings exhibit strong UV absorbance, allowing for sensitive detection.
Temperature Ambient or controlled (e.g., 25 °C)Maintains consistent retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile compounds. mdpi.com Due to the presence of a polar alcohol group, derivatization of this compound (e.g., silylation) may be required to increase its volatility and thermal stability for GC analysis. The mass spectrometer fragments the molecule into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. The presence of a bromine atom is easily identifiable due to the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Table 2: Proposed GC-MS Method Parameters for this compound

ParameterSuggested ConditionPurpose
Column Capillary column (e.g., DB-5ms, 30 m)A common, nonpolar column suitable for a wide range of organic compounds.
Carrier Gas HeliumInert carrier gas for transporting the analyte through the column.
Injection Mode Split/SplitlessAllows for analysis of both high and low concentration samples.
Temperature Program Ramped from ~100 °C to 280 °CEnsures separation of the analyte from any impurities or solvent.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Detection Mass Spectrometry (Scan mode)Provides structural information for identification and quantification.

Chiral Chromatography for Enantiomeric Separation (if applicable for chiral derivatives of this compound)

The parent molecule, this compound, is achiral as it does not possess a stereogenic center. However, if derivatives of this compound were synthesized that introduce a chiral center (for instance, by substitution at the first carbon of the ethan-1-ol side chain), the resulting product would be a racemic mixture of enantiomers. Regulatory agencies often require that only the active enantiomer of a chiral drug be brought to market. wvu.edu

The separation of these enantiomers would be essential, and this is typically achieved using chiral chromatography. nih.govnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for the separation of a broad range of chiral compounds, including azole derivatives. nih.govresearchgate.net The separation can be optimized by screening different mobile phase modes, including normal phase (e.g., heptane/ethanol), polar organic (e.g., ethanol (B145695)/acetonitrile), and reversed-phase (e.g., water/acetonitrile). nih.govchiraltech.com

Table 3: Common Chiral Stationary Phases and Mobile Phase Modes for Azole Enantioseparation

Chiral Stationary Phase (CSP) TypeExample ColumnsCommon Mobile Phase Modes
Polysaccharide-based (Immobilized) CHIRALPAK IA, IB, ICNormal Phase, Polar Organic, Reversed Phase
Polysaccharide-based (Coated) CHIRALCEL OD, OJNormal Phase, Polar Organic
Macrocyclic Glycopeptide Chirobiotic V, TPolar Organic, Reversed Phase

Electrochemical Analysis for Redox Properties of this compound

Electrochemical analysis, particularly cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. While specific studies on this exact molecule are not prevalent, the electrochemical behavior of thiazole and brominated aromatic compounds is well-documented. acs.orgnih.gov The thiazole ring is an electroactive moiety that can undergo both oxidation and reduction. wikipedia.orgpharmaguideline.com

Cyclic voltammetry measures the current that develops in an electrochemical cell as the voltage is varied. This analysis can determine the oxidation and reduction potentials of the compound, offering information about its electronic structure and its propensity to donate or accept electrons. The presence of the electron-withdrawing bromine atom on the thiazole ring is expected to make the molecule more difficult to oxidize and easier to reduce compared to its non-brominated analog. The data obtained can be critical for understanding potential metabolic pathways, designing sensors, or developing applications in materials science where redox activity is important. rsc.org

Table 4: Electrochemical Analysis Using Cyclic Voltammetry

TechniqueInformation ObtainedInfluencing Structural Features
Cyclic Voltammetry (CV) - Oxidation Potential (Eox)- Reduction Potential (Ered)- Reversibility of redox processes- Thiazole Ring: The primary site of redox activity.- Bromo Substituent: Influences the electron density of the ring, shifting redox potentials.- Ethanol Side Chain: May have a minor electronic effect on the ring's redox properties.

Thermal Analysis Techniques (TGA, DSC) for Material Science Applications of this compound

Thermal analysis techniques are essential for characterizing the material properties of chemical compounds, including their thermal stability, melting point, and decomposition behavior. azom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature and identify discrete mass loss events. This information is vital for determining the upper-temperature limit of the compound's stability. One might expect an initial mass loss corresponding to the loss of the ethanol side chain, followed by the decomposition of the bromothiazole ring at higher temperatures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would show a sharp endothermic peak corresponding to its melting point. The area of this peak can be used to calculate the enthalpy of fusion. DSC can also detect other thermal events such as glass transitions, crystallization, and decomposition, which are often observed as exothermic or endothermic deviations in the heat flow signal. Studies on other thiazole derivatives have used DSC to determine melting behavior. benthamdirect.comresearchgate.net

Table 5: Expected Data from Thermal Analysis of this compound

TechniqueParameter MeasuredTypical Information Gained
TGA Mass Loss vs. Temperature- Onset of decomposition- Thermal stability range- Identification of decomposition stages
DSC Heat Flow vs. Temperature- Melting Point (Tm)- Enthalpy of Fusion (ΔHf)- Detection of phase transitions

Conclusions and Future Research Directions for 2 5 Bromo 1,3 Thiazol 2 Yl Ethan 1 Ol

Summary of Key Academic Contributions and Findings Regarding 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol

While comprehensive, dedicated studies on this compound are not extensively detailed in publicly accessible literature, its identity and fundamental properties are established through chemical supplier databases and research on analogous structures. The primary academic contribution lies in its role as a versatile synthetic intermediate and building block for more complex molecules.

The characterization of this compound would conventionally rely on a suite of standard spectroscopic techniques. As demonstrated with similar thiazole (B1198619) derivatives, these methods are crucial for structural elucidation and purity assessment. rsc.org

Key Identification and Spectroscopic Data (Anticipated):

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the ethyl-alcohol chain and the substitution pattern on the thiazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming the elemental composition. rsc.org

Infrared (IR) Spectroscopy: Would identify characteristic functional groups, notably the broad O-H stretch of the alcohol and vibrations associated with the C=N and C-S bonds of the thiazole ring.

Below is a table summarizing the basic chemical properties of the compound.

PropertyData
Molecular Formula C₅H₆BrNOS
Molecular Weight 208.08 g/mol
CAS Number 1206886-74-9
Appearance Typically a solid powder

Data sourced from supplier information. chemscene.com

The existing literature on related compounds, such as 2-bromo-thiazoles and thiazole-ethanols, provides a foundational understanding of its likely reactivity and synthetic utility. researchgate.netresearchgate.net

Unexplored Synthetic Avenues and Chemical Transformations for this compound

The true potential of this compound lies in synthetic pathways and chemical modifications that have yet to be thoroughly explored.

Unexplored Synthetic Routes:

Hantzsch Thiazole Synthesis: A classical method that could be adapted using a brominated starting material to construct the core thiazole ring directly. mdpi.com

Reduction of Precursor Ketones: Synthesis via the reduction of 2-acetyl-5-bromothiazole would be a straightforward and high-yielding approach to the target alcohol.

Functionalization of 2-Bromothiazole: A potential route involves the lithiation of 2-bromothiazole, followed by a reaction with a suitable electrophile like oxirane to introduce the ethanol (B145695) side chain, and subsequent regioselective bromination at the 5-position.

Potential Chemical Transformations: The compound's three distinct functional regions—the hydroxyl group, the bromo substituent, and the thiazole ring—offer numerous opportunities for derivatization.

Functional GroupPotential ReactionPurpose / Application
Hydroxyl Group Oxidation (to aldehyde/carboxylic acid)Create new building blocks with different functionalities.
Esterification / EtherificationModify solubility, create prodrugs, or attach other functional moieties.
Bromo Group Suzuki Cross-Coupling nih.govForm C-C bonds, attaching aryl or vinyl groups.
Sonogashira Cross-CouplingForm C-C bonds, attaching alkyne groups.
Buchwald-Hartwig AminationForm C-N bonds, introducing amine functionalities.
Thiazole Ring N-AlkylationModify electronic properties and steric profile.
Sulfur Oxidation nih.govCreate thiazole-N-oxides, altering reactivity and biological profile.

These unexplored transformations could generate extensive libraries of novel compounds for screening in medicinal chemistry and materials science. researchgate.net The bromine atom, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the synthesis of highly complex molecular architectures. nbinno.com

Emerging Computational and Advanced Analytical Techniques Applicable to this compound

Modern computational and analytical methods can provide deep insights into the properties and potential applications of this compound, accelerating research and development.

Computational Techniques: Computational studies are widely applied to thiazole derivatives to predict their behavior and guide experimental work. nih.govijirt.orgresearchgate.netnih.gov

Density Functional Theory (DFT): Can be used to calculate the molecule's optimized geometry, electronic structure, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. This provides a theoretical benchmark for experimental data.

Molecular Docking: This technique can predict the binding affinity and orientation of the molecule within the active site of biological targets like enzymes or receptors. rsc.org Such studies could identify its potential as an inhibitor for various proteins implicated in disease. ijirt.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, assessing its conformational stability and its interactions with solvent molecules or biological membranes. rsc.org

Advanced Analytical Techniques: While standard spectroscopy is essential, advanced methods can offer more detailed structural and property information. tezu.ernet.in

Analytical TechniqueApplication for this compound
2D NMR Spectroscopy (COSY, HSQC, HMBC) Provide unambiguous assignment of all proton and carbon signals, definitively confirming the molecular structure and connectivity.
X-ray Crystallography Determine the precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC) Develop methods for purity analysis and purification. Chiral HPLC could be used to separate enantiomers if the molecule is used in asymmetric synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couple the separation power of HPLC with the detection sensitivity of MS, ideal for analyzing reaction mixtures and identifying trace byproducts.

The application of these techniques would provide a comprehensive understanding of the molecule's physicochemical properties and potential biological interactions.

Broader Implications of Research on this compound within Fundamental Organic Chemistry and Applied Chemical Fields

Research into this compound has implications that extend beyond the molecule itself, contributing to both fundamental and applied chemistry.

Fundamental Organic Chemistry: As a trifunctional molecule, it serves as an excellent substrate for studying chemical selectivity (chemoselectivity) and regioselectivity. For instance, reactions can be designed to target the alcohol, the bromine, or the thiazole ring selectively, providing valuable insights into reactivity and reaction mechanisms. It is an ideal building block for demonstrating the power of modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, in the construction of complex heterocyclic systems.

Applied Chemical Fields:

Medicinal Chemistry: The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs and biologically active agents with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.commdpi.comfabad.org.trresearchgate.net The 5-bromo substitution can enhance biological activity and provides a site for further modification to optimize pharmacokinetic profiles. researchgate.net This compound is therefore a valuable scaffold for the development of new therapeutic candidates.

Materials Science: Thiazole-containing compounds are utilized in the synthesis of conjugated polymers, organic dyes, and functional materials. While less explored for this specific molecule, its structure could potentially be incorporated into frameworks for organic electronics, such as organic light-emitting diodes (OLEDs), or as a component in chemical sensors. The inherent properties of the thiazole ring can contribute to the thermal stability and electronic characteristics of such materials. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Bromo-1,3-thiazol-2-yl)ethan-1-ol?

A common method involves condensation reactions using brominated thiazole precursors. For example, hydrazine hydrate and KOH in ethanol under reflux can facilitate the formation of thiazole derivatives. Reaction monitoring via TLC ensures completion, followed by acidification and crystallization for purification . Alternative routes may involve alkylation of 5-bromothiazole intermediates with ethanol derivatives under basic conditions .

Q. How is this compound characterized structurally?

Characterization typically employs ¹H NMR for identifying proton environments (e.g., hydroxyl and thiazole protons), IR spectroscopy for functional groups (O-H and C-Br stretches), and mass spectrometry for molecular ion confirmation. Elemental analysis validates purity, as demonstrated in studies of structurally analogous thiazole derivatives .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, general precautions for brominated heterocycles apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Dispose of waste via halogenated solvent protocols. Safety Data Sheets (SDS) for similar compounds emphasize avoiding direct contact and ensuring proper ventilation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collected at low temperatures (e.g., 273 K) improve accuracy. For example, analogous 5-chloro-benzothiazole derivatives were refined with R-factors < 0.03, confirming bond lengths and angles .

Q. How can synthetic yields be optimized for this compound?

Optimization involves varying reaction time, temperature, and catalyst loading. Evidence from similar syntheses shows that extending reflux time (e.g., 5–8 hours) and using anhydrous solvents improve yields. Catalytic amounts of KOH or NaHCO₃ can reduce side reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be addressed?

Contradictions may arise from solvent effects or impurities. For example, DMSO-d₆ in NMR can cause peak broadening; repeating analyses in CDCl₃ or with deuterated methanol clarifies discrepancies. Cross-validation with mass spectrometry and elemental analysis is critical .

Q. What strategies identify and mitigate by-products during synthesis?

By-products (e.g., unreacted starting materials or dehalogenated species) are detectable via HPLC or GC-MS. Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound. Recrystallization from ethanol further purifies the product .

Q. Can computational modeling predict reactivity or stability of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions. Molecular docking studies may predict biological activity if the compound is a drug candidate. Software like Gaussian or ORCA is commonly used .

Q. What are the stability considerations under varying pH and temperature?

Stability studies in buffered solutions (pH 3–10) and thermal gravimetric analysis (TGA) determine decomposition thresholds. Brominated thiazoles are generally stable at room temperature but may degrade under strong acids/bases or prolonged UV exposure .

Q. How does the bromine substituent influence the compound’s reactivity?

The electron-withdrawing bromine enhances electrophilic substitution at the thiazole ring’s 4-position. This can be exploited in Suzuki couplings or nucleophilic aromatic substitutions. Comparative studies with non-brominated analogs highlight differences in reaction kinetics .

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